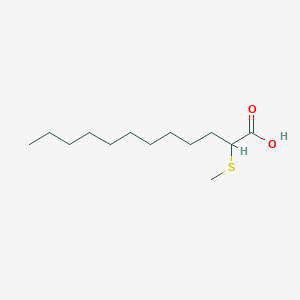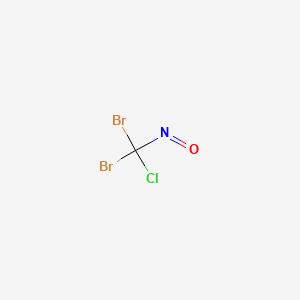![molecular formula C24H47ClN2O2 B14453594 2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride CAS No. 76069-38-0](/img/structure/B14453594.png)
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its amphoteric nature, meaning it exhibits both acidic and basic properties. It is highly soluble in water and other polar solvents, making it a versatile compound in various applications .
Méthodes De Préparation
The synthesis of 2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride can be achieved through several synthetic routes. One common method involves the esterification reaction between stearic acid and 2-heptadecylimidazoline. This reaction typically requires a solvent and a catalyst to proceed efficiently . Industrial production methods often involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity.
Analyse Des Réactions Chimiques
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while reduction reactions may result in the formation of simpler imidazole compounds .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, it is being explored for its potential use in drug development, particularly for its antibacterial and antiviral activities. Additionally, it is used in the industry as a surfactant and emulsifying agent, making it valuable in the production of cosmetics, detergents, and other personal care products .
Mécanisme D'action
The mechanism of action of 2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride involves its interaction with cellular membranes and proteins. The compound’s amphoteric nature allows it to interact with both acidic and basic sites on proteins, potentially disrupting their normal function. This disruption can lead to the inhibition of microbial growth and the prevention of viral replication. The specific molecular targets and pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may interfere with key enzymes and structural proteins in microbial cells .
Comparaison Avec Des Composés Similaires
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride can be compared to other imidazole derivatives, such as 1-(2-hydroxyethyl)-2-heptadecylimidazoline and 2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol. These compounds share similar structural features but differ in their specific functional groups and chemical properties. The unique combination of a long heptadecyl chain and a hydroxyethyl group in this compound gives it distinct amphoteric properties and makes it particularly effective as a surfactant and emulsifying agent .
Propriétés
Numéro CAS |
76069-38-0 |
|---|---|
Formule moléculaire |
C24H47ClN2O2 |
Poids moléculaire |
431.1 g/mol |
Nom IUPAC |
2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H47N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-25-18-19-26(24,20-22-27)21-23-28;/h18-19,27-28H,2-17,20-23H2,1H3;1H/q+1;/p-1 |
Clé InChI |
WXWBSMIWOBDOFQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NC=C[N+]1(CCO)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


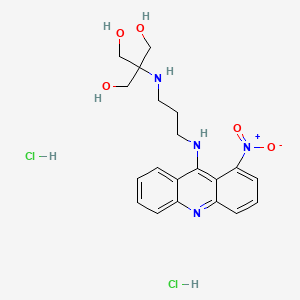
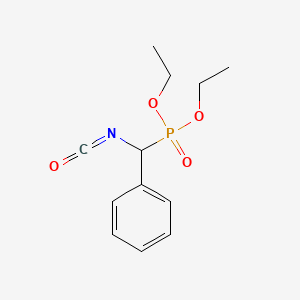
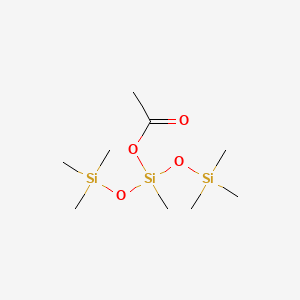
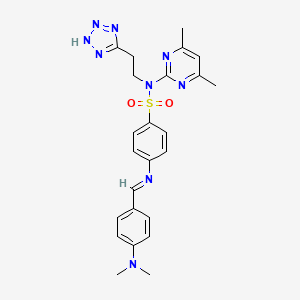
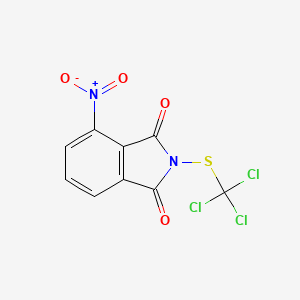
![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)


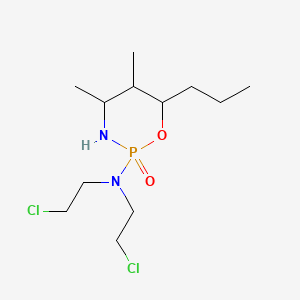
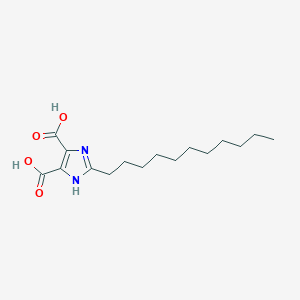
![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
